molecular formula C11H18BClN2O2 B2692387 4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl CAS No. 2096338-77-9

4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl

Cat. No. B2692387
CAS RN: 2096338-77-9
M. Wt: 256.54
InChI Key: MOIVAAZPRSJOFB-UHFFFAOYSA-N
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Description

“4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl” is a chemical compound with the CAS Number: 763120-63-4 . It has a molecular weight of 220.08 and its IUPAC name is (4- (piperazin-1-ylmethyl)phenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl” is 1S/C11H17BN2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13,15-16H,5-9H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl” is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antibiofilm Activity

Vibrio species, including Vibrio parahaemolyticus and Vibrio harveyi, are common in marine environments and can cause foodborne infections. Researchers have investigated halogenated phenylboronic acids, including 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) , for their antibacterial efficacy against V. parahaemolyticus. These compounds exhibit both antibacterial and antibiofilm activity. They inhibit planktonic cell growth and prevent biofilm formation in a dose-dependent manner. Additionally, they reduce virulence factors related to motility, fimbria agglutination, hydrophobicity, and indole synthesis. Notably, these halogenated acids effectively inhibit biofilm formation on squid and shrimp surfaces .

Sialic Acid Interaction

Phenylboronic acids (PBAs) have unique chemistry that makes them valuable for analytical and therapeutic applications. Recent research has focused on their interaction with sialic acid, a class of molecular targets. Understanding this interaction can lead to innovative diagnostic and therapeutic strategies .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

[4-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13,15-16H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIVAAZPRSJOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCNCC2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl

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